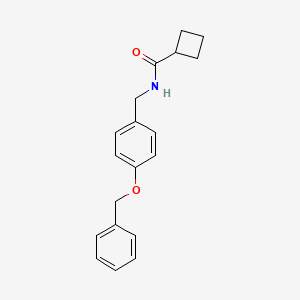
N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclobutanecarboxamide core linked to a benzyloxybenzyl group.
Applications De Recherche Scientifique
Chemistry: N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide is used as a building block in organic synthesis due to its versatile reactivity .
Biology: In biological research, this compound is studied for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: In industrial applications, this compound is used in the synthesis of various functional materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide typically involves the use of Suzuki–Miyaura coupling reactions . This method is favored for its mild reaction conditions and functional group tolerance. The process generally involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
N-(4-(benzyloxy)benzyl)-4-aminoquinoline: This compound has similar structural features and is studied for its antimicrobial properties.
4-(benzyloxy)benzyl chloride: This compound is used in the synthesis of various biologically active molecules.
Uniqueness: N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide is unique due to its cyclobutanecarboxamide core, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(17-7-4-8-17)20-13-15-9-11-18(12-10-15)22-14-16-5-2-1-3-6-16/h1-3,5-6,9-12,17H,4,7-8,13-14H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJFUXLSYNOYEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














